![molecular formula C12H10N2O2 B1505908 4-(6-Methylpyridazin-3-YL)benzoic acid CAS No. 216060-24-1](/img/structure/B1505908.png)
4-(6-Methylpyridazin-3-YL)benzoic acid
Overview
Description
“4-(6-Methylpyridazin-3-YL)benzoic acid” is a chemical compound with the CAS Number: 216060-24-1 . It has a molecular weight of 214.22 . The IUPAC name for this compound is 4-(6-methyl-3-pyridazinyl)benzoic acid .
Molecular Structure Analysis
The InChI code for “4-(6-Methylpyridazin-3-YL)benzoic acid” is 1S/C12H10N2O2/c1-8-2-7-11(14-13-8)9-3-5-10(6-4-9)12(15)16/h2-7H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“4-(6-Methylpyridazin-3-YL)benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Properties and Synthesis
“4-(6-Methylpyridazin-3-YL)benzoic acid” is a chemical compound with the CAS Number: 216060-24-1 . It has a molecular weight of 214.22 and its IUPAC name is 4-(6-methyl-3-pyridazinyl)benzoic acid . This compound is typically stored at room temperature and is available in powder form .
Biological Activity
Pyridazine derivatives, such as “4-(6-Methylpyridazin-3-YL)benzoic acid”, have been shown to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Medicinal Chemistry
Pyridazine-based systems, including “4-(6-Methylpyridazin-3-YL)benzoic acid”, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized in many drug discovery programs against a range of biological targets and physiological effects .
Antimicrobial Studies
There have been studies on the synthesis and antimicrobial activities of pyrazole-derived hydrazones . While this specific compound was not mentioned, it’s possible that “4-(6-Methylpyridazin-3-YL)benzoic acid” could be used in similar studies given its structural similarity.
Agrochemical Applications
Various pyridazinone derivatives, including “4-(6-Methylpyridazin-3-YL)benzoic acid”, are well known as agrochemicals . They have been used in commercially available drugs and agrochemicals .
Drug Development
“4-(6-Methylpyridazin-3-YL)benzoic acid” could potentially be used in the development of new drugs. Pyridazine and pyridazinone rings are present in some commercially available drugs . Therefore, this compound could serve as a starting point for the synthesis of new therapeutic agents.
Safety and Hazards
The safety information for “4-(6-Methylpyridazin-3-YL)benzoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-7-11(14-13-8)9-3-5-10(6-4-9)12(15)16/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHHPULQHSQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699192 | |
Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216060-24-1 | |
Record name | 4-(6-Methyl-3-pyridazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216060-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Methylpyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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